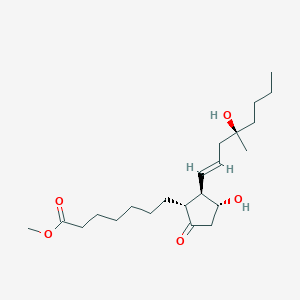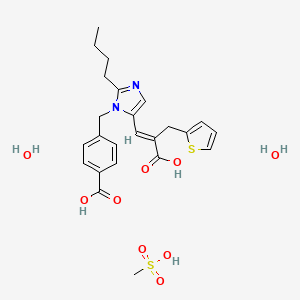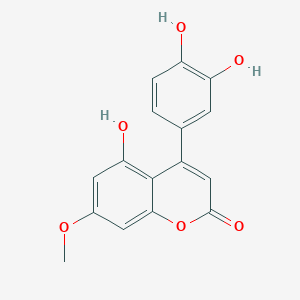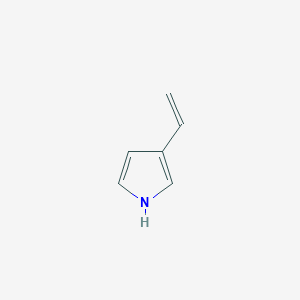
Formaldehyde;7-methoxy-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formaldehyde;7-methoxy-1,2,3,4-tetrahydroisoquinoline, also known as 1,2,3,4-tetrahydroisoquinoline, is a secondary amine with the chemical formula C9H11N. This compound is part of the isoquinoline alkaloids family and is widely distributed in nature. It has garnered significant attention due to its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline can be synthesized through various methods, including the Pomeranz–Fritsch–Bobbitt reaction, which involves the cyclization of aminoacetals under acidic conditions . Another common method is the Bischler–Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline often involves the use of continuous-flow reactions and green solvents to enhance atom economy and reduce environmental impact. Enzymatic methods, such as lipase-catalyzed dynamic kinetic resolution, are also employed to produce enantiomerically pure compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Converts the compound into isoquinoline derivatives.
Reduction: Produces dihydroisoquinoline derivatives.
Substitution: Involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed.
Major Products
The major products formed from these reactions include various isoquinoline and dihydroisoquinoline derivatives, which have significant pharmacological activities .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydroisoquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmitter regulation and neuroprotection.
Medicine: Investigated for its potential as an anti-cancer and anti-neurodegenerative agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It acts on neurotransmitter receptors and enzymes, modulating their activity and leading to neuroprotective effects. Additionally, it has been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, making it a potential therapeutic agent for cancer .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline is unique compared to other similar compounds due to its diverse biological activities and structural versatility. Similar compounds include:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits neurotoxic effects similar to those of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
N-Methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its potential neurorestorative actions.
These compounds share the tetrahydroisoquinoline core but differ in their functional groups and biological activities, highlighting the uniqueness of 1,2,3,4-tetrahydroisoquinoline .
Eigenschaften
CAS-Nummer |
57447-93-5 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
formaldehyde;7-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H13NO.CH2O/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;1-2/h2-3,6,11H,4-5,7H2,1H3;1H2 |
InChI-Schlüssel |
MRYUIQYINVCCKX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCNC2)C=C1.C=O |
Kanonische SMILES |
COC1=CC2=C(CCNC2)C=C1.C=O |
Synonyme |
poly-THIQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B1241525.png)
![2-[4-[(E)-2-(2-methylphenyl)ethenyl]anilino]benzoic acid](/img/structure/B1241526.png)
![6-(4-Benzylpiperazino)pyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B1241527.png)





![N-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-2-methoxyacetamide](/img/structure/B1241534.png)
![[1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-[[(E)-3-(2-methoxyphenyl)but-2-enyl]-methylamino]butyl]-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid](/img/structure/B1241536.png)

![5-[(2'-Sulfamoyl-4-biphenylyl)carbamoyl]-3-(3-amidinophenyl)-2-isoxazoline-5-acetic acid methyl ester](/img/structure/B1241540.png)
![2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1241541.png)

